![molecular formula C13H10N2O3 B14736925 4-[(2-Nitro-benzylidene)-amino]-phenol CAS No. 5348-28-7](/img/structure/B14736925.png)
4-[(2-Nitro-benzylidene)-amino]-phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2-Nitro-benzylidene)-amino]-phenol is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Nitro-benzylidene)-amino]-phenol typically involves the condensation reaction between 2-nitrobenzaldehyde and 4-aminophenol. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(2-Nitro-benzylidene)-amino]-phenol can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like sodium borohydride.
Oxidation: The phenolic group can be oxidized to a quinone using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Oxidation: Potassium permanganate, hydrogen peroxide.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation, sulfuric acid for sulfonation.
Major Products Formed
Reduction: 4-[(2-Amino-benzylidene)-amino]-phenol.
Oxidation: 4-[(2-Nitro-benzylidene)-amino]-quinone.
Substitution: Various substituted derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Medicinal Chemistry: It has shown promise as an antimicrobial and antiviral agent.
Materials Science: The compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes with metals.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.
Mécanisme D'action
The mechanism of action of 4-[(2-Nitro-benzylidene)-amino]-phenol in biological systems is not fully understood. it is believed to exert its effects through interactions with cellular proteins and enzymes. The nitro group can undergo reduction to form reactive intermediates that can interact with nucleophiles in the cell, leading to various biological effects. Additionally, the Schiff base moiety can form coordination complexes with metal ions, which may play a role in its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(4-Methoxy-benzylidene)-amino]-4-nitro-phenol
- 2-[(4-Methyl-benzylidene)-amino]-4-nitro-phenol
- 2-[(2,5-Dimethoxy-benzylidene)-amino]-4-nitro-phenol
Uniqueness
4-[(2-Nitro-benzylidene)-amino]-phenol is unique due to the presence of both a nitro group and a Schiff base moiety, which confer distinct chemical reactivity and biological activity. The nitro group enhances its potential as an antimicrobial agent, while the Schiff base moiety allows for the formation of metal complexes, making it versatile for various applications .
Propriétés
Numéro CAS |
5348-28-7 |
|---|---|
Formule moléculaire |
C13H10N2O3 |
Poids moléculaire |
242.23 g/mol |
Nom IUPAC |
4-[(2-nitrophenyl)methylideneamino]phenol |
InChI |
InChI=1S/C13H10N2O3/c16-12-7-5-11(6-8-12)14-9-10-3-1-2-4-13(10)15(17)18/h1-9,16H |
Clé InChI |
CDCHWCWDVQOMLH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



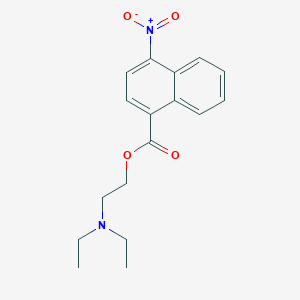
![9-Chloro-7h-benzo[c]phenothiazine](/img/structure/B14736881.png)
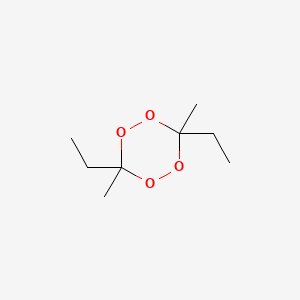

![2-amino-5-[3-[4-(8-chloro-7-oxooctyl)anilino]propyl]-4-methyl-1H-pyrimidin-6-one](/img/structure/B14736894.png)
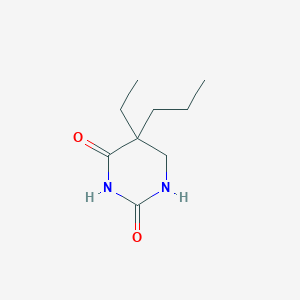


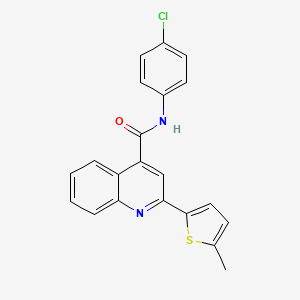
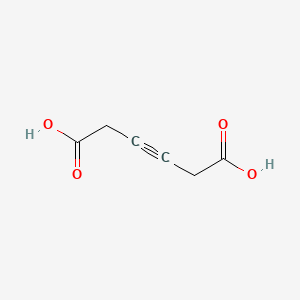

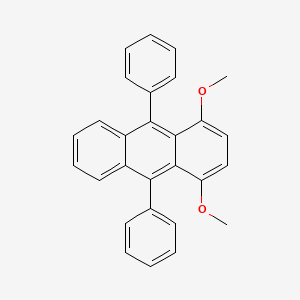
![2-[(Propoxycarbonyl)amino]ethyl benzenesulfonate](/img/structure/B14736951.png)
